molecular formula C12H18N6 B12804462 1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- CAS No. 46891-60-5

1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl-

Cat. No.: B12804462
CAS No.: 46891-60-5
M. Wt: 246.31 g/mol
InChI Key: AFRWRNQNACDMJY-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This specific compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to the triazine core. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multiple steps, including nucleophilic substitution and condensation reactions. One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the triazine ring. The resulting intermediate is then subjected to further reactions to introduce the aminomethyl group and achieve the desired product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- can be compared with other similar compounds, such as:

    6-Phenyl-1,3,5-triazine-2,4-diamine: This compound has a phenyl group attached to the triazine ring and exhibits similar chemical properties.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Another similar compound with a phenyl group and two amino groups attached to the triazine ring.

    Imamine-1,3,5-triazine derivatives: These compounds are studied for their anticancer properties and have structural similarities with the target compound.

The uniqueness of 1,3,5-Triazine-2,4-diamine, 1-(4-(aminomethyl)phenyl)-1,6-dihydro-6,6-dimethyl- lies in its specific substitution pattern and the presence of the aminomethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

46891-60-5

Molecular Formula

C12H18N6

Molecular Weight

246.31 g/mol

IUPAC Name

1-[4-(aminomethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H18N6/c1-12(2)17-10(14)16-11(15)18(12)9-5-3-8(7-13)4-6-9/h3-6H,7,13H2,1-2H3,(H4,14,15,16,17)

InChI Key

AFRWRNQNACDMJY-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)CN)N)N)C

Origin of Product

United States

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